molecular formula C28H45NO3S B3031393 6-(Octadecylamino)naphthalene-2-sulfonic acid CAS No. 30536-61-9

6-(Octadecylamino)naphthalene-2-sulfonic acid

Cat. No.: B3031393
CAS No.: 30536-61-9
M. Wt: 475.7 g/mol
InChI Key: LESBILZALREJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Octadecylamino)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalene sulfonic acids. This compound is characterized by the presence of an octadecylamino group attached to the naphthalene ring, which is further substituted with a sulfonic acid group at the 2-position. It is known for its unique chemical structure and properties, making it valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Octadecylamino)naphthalene-2-sulfonic acid typically involves the reaction of naphthalene-2-sulfonic acid with octadecylamine. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by alkylation using octadecylamine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Octadecylamino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives and substituted naphthalene compounds .

Scientific Research Applications

6-(Octadecylamino)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Octadecylamino)naphthalene-2-sulfonic acid involves its interaction with molecular targets such as proteins and membranes. The octadecylamino group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and protein function. The sulfonic acid group enhances its solubility and interaction with aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: Lacks the octadecylamino group, making it less hydrophobic.

    Naphthalene-1-sulfonic acid: Similar structure but with the sulfonic acid group at the 1-position.

    6,6’-Oxybis(2-naphthalenesulfonic acid): Contains two naphthalene rings linked by an oxygen atom.

Uniqueness

6-(Octadecylamino)naphthalene-2-sulfonic acid is unique due to its long hydrophobic octadecyl chain, which imparts distinct properties such as enhanced membrane interaction and surfactant behavior. This makes it particularly useful in applications requiring amphiphilic molecules .

Properties

IUPAC Name

6-(octadecylamino)naphthalene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-27-20-18-26-24-28(33(30,31)32)21-19-25(26)23-27/h18-21,23-24,29H,2-17,22H2,1H3,(H,30,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESBILZALREJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600013
Record name 6-(Octadecylamino)naphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30536-61-9
Record name 6-(Octadecylamino)naphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Octadecylamino)naphthalene-2-sulfonic acid
Reactant of Route 2
Reactant of Route 2
6-(Octadecylamino)naphthalene-2-sulfonic acid
Reactant of Route 3
Reactant of Route 3
6-(Octadecylamino)naphthalene-2-sulfonic acid
Reactant of Route 4
Reactant of Route 4
6-(Octadecylamino)naphthalene-2-sulfonic acid
Reactant of Route 5
Reactant of Route 5
6-(Octadecylamino)naphthalene-2-sulfonic acid
Reactant of Route 6
Reactant of Route 6
6-(Octadecylamino)naphthalene-2-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.